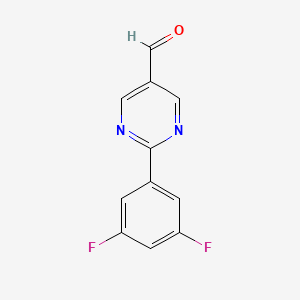
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is an organic compound with the molecular formula C11H6F2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 3,5-difluoroaniline with a pyrimidine derivative under controlled conditions. One common method includes the use of a Vilsmeier-Haack reaction, where the aniline derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(3,5-Difluorophenyl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is utilized in several scientific research areas due to its unique structure and properties:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Drug Development: Its derivatives are investigated for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It acts as a probe or ligand in biochemical assays to study enzyme kinetics and binding interactions.
Mécanisme D'action
The mechanism of action of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This leads to modulation of the target’s activity, which can result in therapeutic effects or provide insights into biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Difluorophenyl)pyrimidine-4-carbaldehyde
- 2-(3,5-Difluorophenyl)pyridine-5-carbaldehyde
- 2-(3,5-Difluorophenyl)quinoline-5-carbaldehyde
Uniqueness
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group on the pyrimidine ring. This configuration provides distinct electronic properties and reactivity compared to other similar compounds, making it particularly valuable in the synthesis of specialized pharmaceuticals and materials .
Propriétés
IUPAC Name |
2-(3,5-difluorophenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O/c12-9-1-8(2-10(13)3-9)11-14-4-7(6-16)5-15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQZIIZARGBMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662741 | |
| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960198-48-5 | |
| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


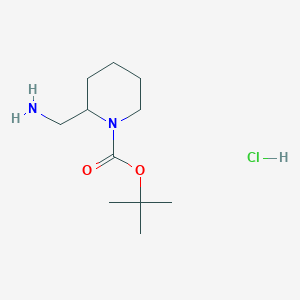
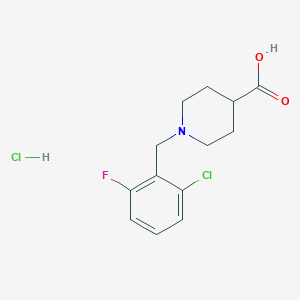
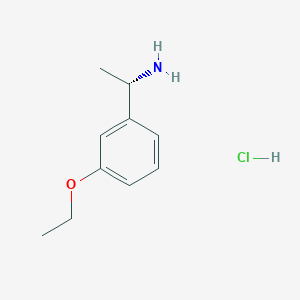

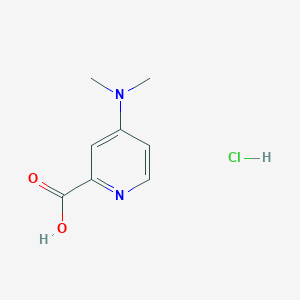
![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)
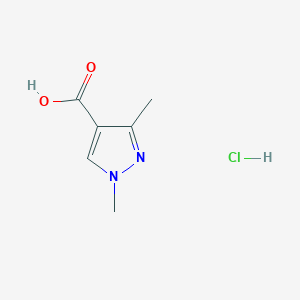
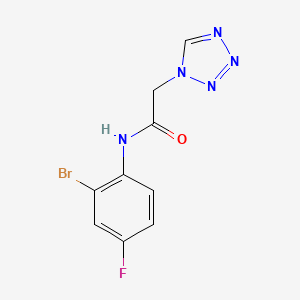
![2-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B1438070.png)
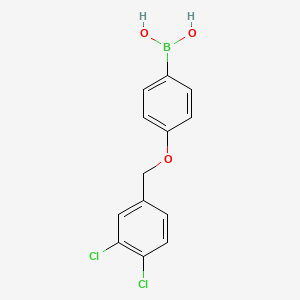
![{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1438072.png)
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B1438073.png)
![3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1438074.png)
![2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1438075.png)
